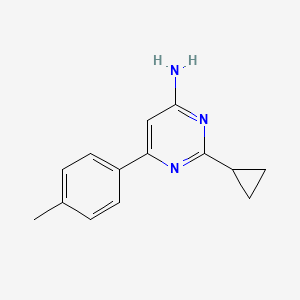
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which contains both a pyrimidine and an amine group. In chemistry, pyrimidines are six-membered rings containing four nitrogen atoms and two carbon atoms, while amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl groups. This compound has a molecular formula of C13H15N3 and a molecular weight of 211.28 g/mol.
Scientific Research Applications
Aminolysis and Alcoholysis Reactions
The compound's reactivity in aminolysis reactions, particularly with sterically unshielded amines, demonstrates its potential utility in the synthesis of new chemical entities. The reaction conditions, including solvent choice and dielectric permittivity, significantly affect the outcome, indicating the compound's versatile reactivity profile (Novakov et al., 2017).
Crystal Structure Analysis
Crystallographic studies on closely related compounds, like cyprodinil (an anilinopyrimidine fungicide), provide insights into the structural aspects of pyrimidine derivatives. Such analyses reveal the spatial arrangement and potential intermolecular interactions, which are critical for understanding the compound's chemical and physical properties (Jeon et al., 2015).
Anti-inflammatory and Analgesic Activities
Synthetic derivatives of pyrimidine, incorporating various substituents, have been explored for their anti-inflammatory and analgesic activities. These studies underscore the therapeutic potential of pyrimidine derivatives in managing pain and inflammation, providing a foundation for future drug development efforts (Sondhi et al., 2009).
Cyclin-Dependent Kinase Inhibition
Novel pyrimidine derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2, a crucial protein in cell cycle regulation. This suggests their possible utility in cancer therapy, highlighting the compound's relevance in medicinal chemistry research (Fathalla et al., 2012).
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have shown activity against trypanosoma brucei rhodesiense and plasmodium falciparum nf54, causative organisms of sleeping sickness and malaria respectively .
Mode of Action
It is known that similar 2-aminopyrimidine derivatives interact with their targets to inhibit their function .
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle of the parasites they target .
Result of Action
Similar compounds have shown antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
2-cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVNMQRUFQWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



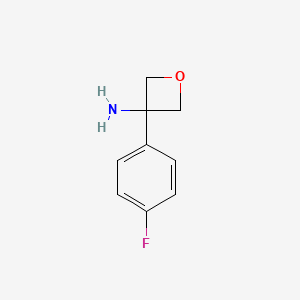
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)

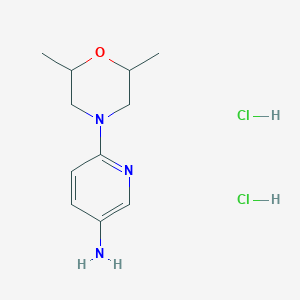
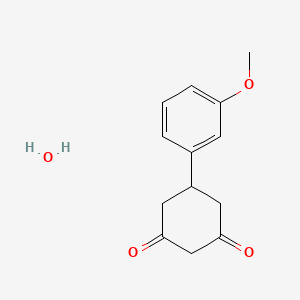

![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)

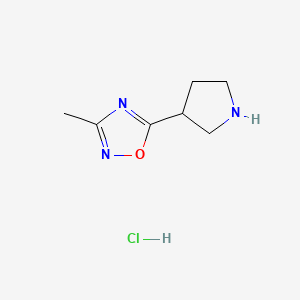


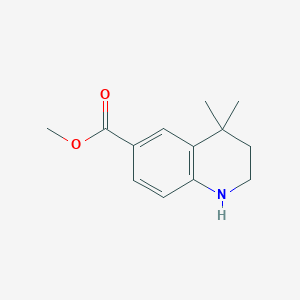
![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)
